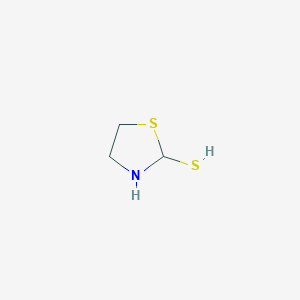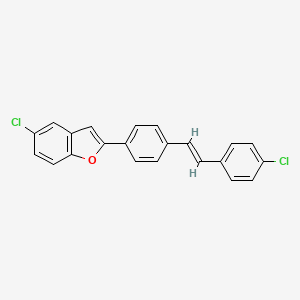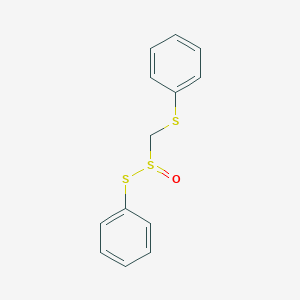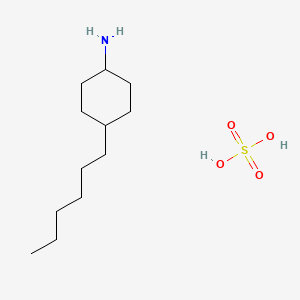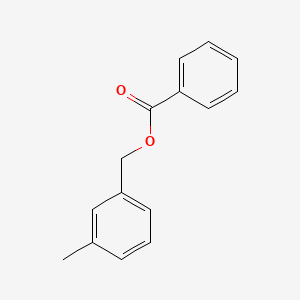
(3-Methylphenyl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)methyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with (3-methylphenyl)methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl benzoate typically involves the esterification reaction between benzoic acid and (3-methylphenyl)methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst(3-Methylphenyl)methyl benzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (3-methylphenyl)methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid and (3-methylphenyl)methanol.
Reduction: (3-Methylphenyl)methanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and (3-methylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Similar structure but lacks the (3-methylphenyl) group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of (3-methylphenyl).
(4-Methylphenyl)methyl benzoate: Similar structure but with the methyl group in the para position.
Uniqueness
(3-Methylphenyl)methyl benzoate is unique due to the presence of the (3-methylphenyl) group, which can influence its reactivity and interactions compared to other benzoate esters. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and applications.
Propiedades
Número CAS |
38612-03-2 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-7-13(10-12)11-17-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Clave InChI |
PNDUDVIQWFVXIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


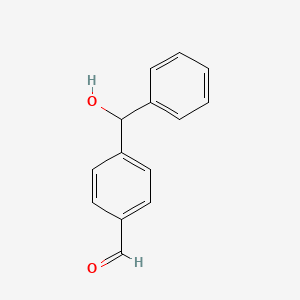
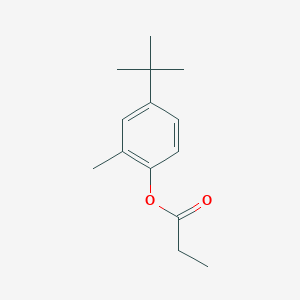
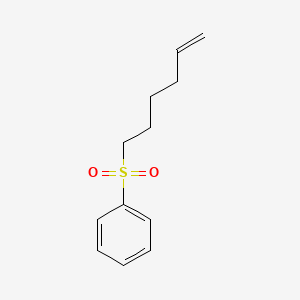
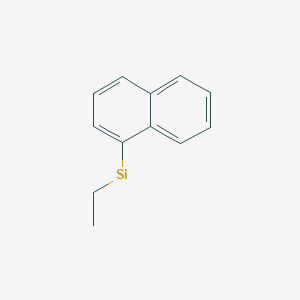
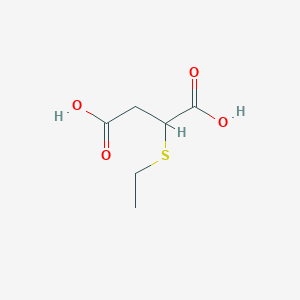
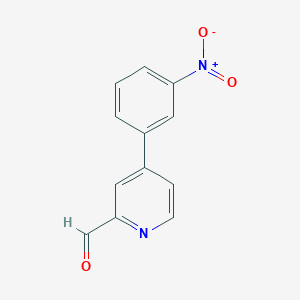

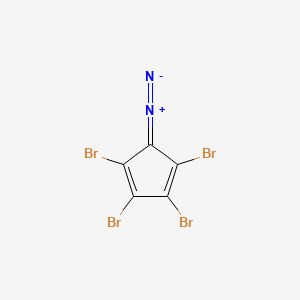
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
